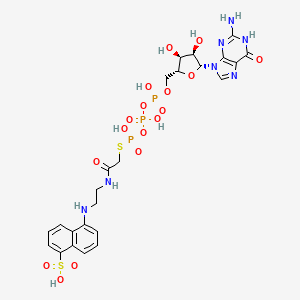
GTP-SF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine-5’-triphosphate (GTP) is a purine nucleoside triphosphate that plays a crucial role in various cellular processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. GTP has the guanine nucleobase attached to the 1’ carbon of the ribose and the triphosphate moiety attached to ribose’s 5’ carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine-5’-triphosphate can be synthesized through enzymatic methods involving guanosine diphosphate (GDP) and inorganic phosphate (Pi). The reaction is catalyzed by nucleoside diphosphate kinase (NDK), which transfers a phosphate group from ATP to GDP, forming GTP .
Industrial Production Methods
Industrial production of guanosine-5’-triphosphate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of GTP, ensuring high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Guanosine-5’-triphosphate undergoes several types of chemical reactions, including:
Hydrolysis: GTP is hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate (Pi) by GTPases.
Phosphorylation: GTP can transfer its phosphate group to other molecules, a process catalyzed by kinases.
Common Reagents and Conditions
Hydrolysis: Catalyzed by GTPases, often requiring magnesium ions (Mg²⁺) as cofactors.
Phosphorylation: Catalyzed by kinases, typically in the presence of ATP and specific substrates.
Major Products
Scientific Research Applications
Guanosine-5’-triphosphate is widely used in scientific research due to its involvement in numerous cellular processes:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in chromatography.
Biology: Essential for RNA synthesis, protein synthesis, and signal transduction.
Medicine: Studied for its role in various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
Guanosine-5’-triphosphate exerts its effects through its role as an energy source and as a signaling molecule. It binds to and activates GTP-binding proteins (GTPases), which then undergo conformational changes to regulate various cellular processes. The hydrolysis of GTP to GDP and Pi provides the energy required for these processes .
Comparison with Similar Compounds
Guanosine-5’-triphosphate is similar to other nucleoside triphosphates, such as adenosine triphosphate (ATP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). GTP is unique in its specific role in RNA synthesis and its involvement in signal transduction through GTPases . Other nucleoside triphosphates primarily serve as energy sources or substrates for DNA and RNA synthesis .
Similar Compounds
Adenosine triphosphate (ATP): Primarily used as an energy source in cellular processes.
Cytidine triphosphate (CTP): Involved in the synthesis of phospholipids and RNA.
Uridine triphosphate (UTP): Plays a role in glycogen synthesis and RNA synthesis.
Properties
CAS No. |
76709-18-7 |
|---|---|
Molecular Formula |
C24H30N7O17P3S2 |
Molecular Weight |
845.6 g/mol |
IUPAC Name |
5-[2-[[2-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C24H30N7O17P3S2/c25-24-29-21-18(22(35)30-24)28-11-31(21)23-20(34)19(33)15(46-23)9-45-49(36,37)47-50(38,39)48-51(40,41)52-10-17(32)27-8-7-26-14-5-1-4-13-12(14)3-2-6-16(13)53(42,43)44/h1-6,11,15,19-20,23,26,33-34H,7-10H2,(H,27,32)(H,36,37)(H,38,39)(H,40,41)(H,42,43,44)(H3,25,29,30,35)/t15-,19-,20-,23-/m1/s1 |
InChI Key |
FTQQIVREXSHYRP-NSOPBCBCSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


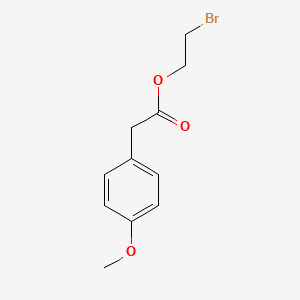
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)


![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)
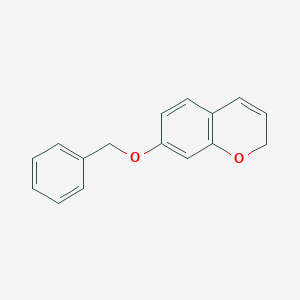

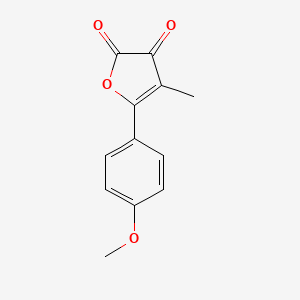
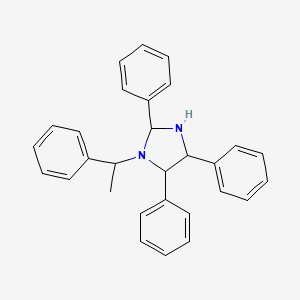
![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)

![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
